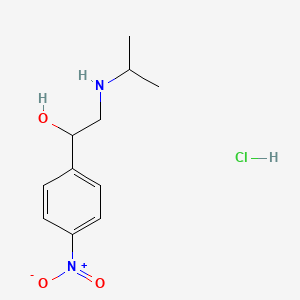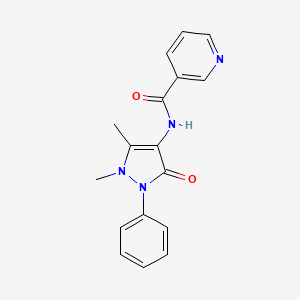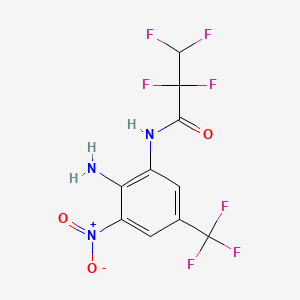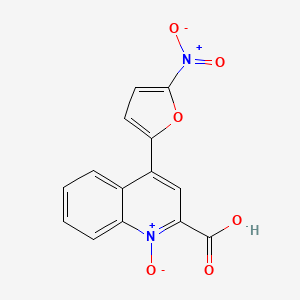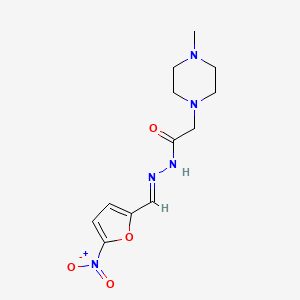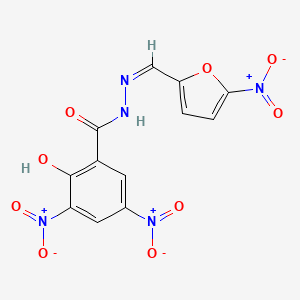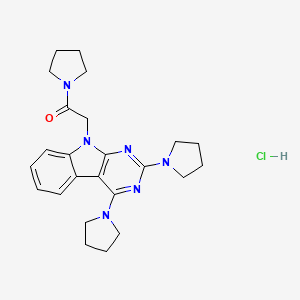
1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
PNU-142731A is a novel anti-inflammatory compound belonging to the pyrrolopyrimidine class. It has shown significant potential in preclinical studies as a treatment for asthma and other inflammatory conditions. The compound is known for its ability to inhibit eosinophilic lung inflammation and has demonstrated good bioavailability in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PNU-142731A involves the preparation of pyrrole derivatives, which are then used as precursors for the formation of pyrrolopyrimidines. The synthetic route typically includes the following steps:
Preparation of Pyrrole Derivatives: Pyrrole derivatives are synthesized using various starting materials and reaction conditions. For example, the reaction of 2,4-dichloropyrimidine with an appropriate amine can yield the desired pyrrole derivative.
Formation of Pyrrolopyrimidine: The pyrrole derivative is then subjected to cyclization reactions to form the pyrrolopyrimidine core structure.
Industrial Production Methods
Industrial production of PNU-142731A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
PNU-142731A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
PNU-142731A has been extensively studied for its anti-inflammatory properties. Its applications in scientific research include:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrrolopyrimidines.
Biology: Investigated for its effects on cytokine production and immune cell function.
Medicine: Explored as a potential treatment for asthma, allergic rhinitis, and other inflammatory diseases. .
Industry: Potential use in the development of new anti-inflammatory drugs and therapeutic agents.
Wirkmechanismus
PNU-142731A exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-5 and interleukin-6. It also reduces the accumulation of eosinophils and lymphocytes in the airways, thereby alleviating inflammation. The compound’s mechanism of action involves modulation of Th2 cytokine pathways and enhancement of Th1 cytokine responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PNU-104067F: An earlier compound in the same class, but with higher toxicity.
Fenamates: A class of non-steroidal anti-inflammatory drugs with similar anti-inflammatory properties.
Uniqueness
PNU-142731A is unique due to its potent anti-inflammatory effects and favorable bioavailability profile. Unlike PNU-104067F, it does not cause gall bladder toxicity, making it a safer alternative for therapeutic use .
Eigenschaften
CAS-Nummer |
214212-38-1 |
|---|---|
Molekularformel |
C24H31ClN6O |
Molekulargewicht |
455.0 g/mol |
IUPAC-Name |
2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)-1-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H30N6O.ClH/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29;/h1-2,9-10H,3-8,11-17H2;1H |
InChI-Schlüssel |
RLFYAIUQWFELJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
214212-38-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PNU-142731A; PNU142731A; PNU 142731A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678848.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678849.png)
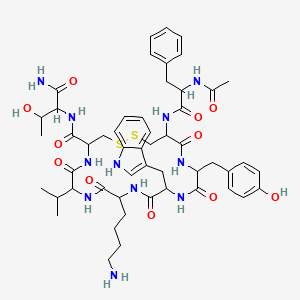
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)

